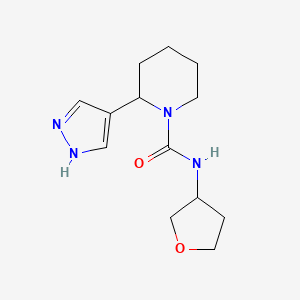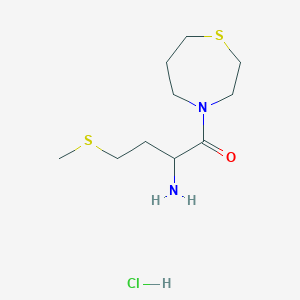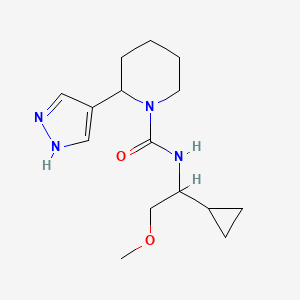
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as OP-1, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. OP-1 is a piperidine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, this compound has been studied for its potential as a tool to study the mechanisms of synaptic transmission and plasticity.
作用机制
The mechanism of action of N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of the activity of ion channels and receptors in the central nervous system. This compound has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound enhances the activity of AMPA receptors and inhibits the activity of voltage-gated sodium channels. In vivo studies have shown that this compound enhances cognitive function and memory formation, reduces inflammation, and has potential as a therapeutic agent for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and yield, its ability to enhance cognitive function and memory formation, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including further studies on its mechanism of action, its potential as a therapeutic agent for the treatment of various diseases, and its use as a tool to study the mechanisms of synaptic transmission and plasticity. Additionally, there is potential for the development of new derivatives of this compound with improved properties and potential applications. Overall, this compound is a promising compound that has the potential to have a significant impact on various fields of research.
合成方法
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-hydroxyoxetane with 4-pyrazolecarboxylic acid, followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid. Another method involves the reaction of 3-(1H-pyrazol-4-yl)propanal with N-(3-chloropropyl)piperidine-1-carboxamide, followed by the cyclization of the resulting intermediate. These methods have been optimized to yield high purity and high yield of this compound.
属性
IUPAC Name |
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-13(16-11-4-6-19-9-11)17-5-2-1-3-12(17)10-7-14-15-8-10/h7-8,11-12H,1-6,9H2,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFNUBDNXPGWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)
![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![N-[1-(4-methylmorpholin-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643087.png)

![N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643095.png)
![2-(cyclopropylamino)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide;hydrochloride](/img/structure/B7643111.png)

![2-(cyclopropylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B7643120.png)

![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)